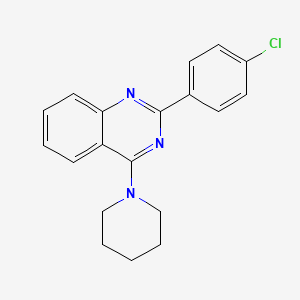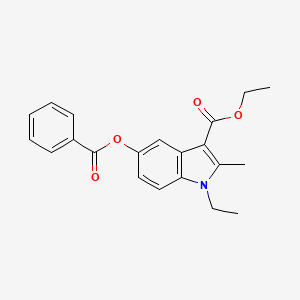
N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a methoxyphenyl group and a thienyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine typically involves the condensation of 4-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives and various catalysts to facilitate the reaction. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
科学的研究の応用
N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, dyes, or other industrial products.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the phenyl and thienyl rings. Examples include:
- N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-furyl)-1H-pyrazol-4-YL)methylene)amine
- N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-pyridyl)-1H-pyrazol-4-YL)methylene)amine
Uniqueness
The uniqueness of N-(4-Methoxyphenyl)-N-((1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)methylene)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H17N3OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanimine |
InChI |
InChI=1S/C21H17N3OS/c1-25-19-11-9-17(10-12-19)22-14-16-15-24(18-6-3-2-4-7-18)23-21(16)20-8-5-13-26-20/h2-15H,1H3 |
InChIキー |
WTPLTAMWZCRSIQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11652630.png)
![Butyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11652636.png)

![(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652638.png)

![4-{5-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11652652.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine](/img/structure/B11652667.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11652670.png)
![3-chloro-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide](/img/structure/B11652679.png)
![methyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11652682.png)
![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)

![[1,2,5]Oxadiazolo[3,4-E][1,2,4]triazolo[4,3-a]pyrazine-8-acetic acid, 5-[(2-methylphenyl)amino]-, ethyl ester](/img/structure/B11652703.png)
![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
